molecular formula C13H11NO5 B15173521 N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide CAS No. 920524-55-6

N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide

Cat. No.: B15173521
CAS No.: 920524-55-6
M. Wt: 261.23 g/mol
InChI Key: IZPJIAAGJKDLOU-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a hydroxy group, a methoxy group, and a benzopyran ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-3-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Unlike other coumarin derivatives, this compound possesses both hydroxy and methoxy groups, enhancing its potential for diverse biological activities and applications .

Properties

CAS No.

920524-55-6

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

N-hydroxy-3-(6-methoxy-2-oxochromen-3-yl)prop-2-enamide

InChI

InChI=1S/C13H11NO5/c1-18-10-3-4-11-9(7-10)6-8(13(16)19-11)2-5-12(15)14-17/h2-7,17H,1H3,(H,14,15)

InChI Key

IZPJIAAGJKDLOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C=CC(=O)NO

Origin of Product

United States

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